molecular formula C20H24Cl2N2O2S B2918352 1-(3,4-Dichlorophenyl)-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine CAS No. 670260-20-5

1-(3,4-Dichlorophenyl)-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine

Cat. No. B2918352
CAS RN: 670260-20-5
M. Wt: 427.38
InChI Key: ZLXYUKDSGKLABB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dichlorophenyl)-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as DTG and belongs to the class of piperazine derivatives. DTG has been studied for its ability to interact with various receptors in the body, which has led to its exploration as a potential therapeutic agent.

Scientific Research Applications

N-dealkylation of Arylpiperazine Derivatives

Arylpiperazine derivatives, including those with dichlorophenyl and tetramethylphenyl groups, have clinical applications mainly for depression, psychosis, or anxiety treatment. The metabolism of these compounds involves CYP3A4-dependent N-dealkylation to 1-aryl-piperazines, indicating significant therapeutic potential and extensive distribution in tissues like the brain, which is a target site for most arylpiperazine derivatives. This process highlights the importance of understanding the pharmacokinetics and pharmacodynamics of such compounds for therapeutic applications (Caccia, 2007).

Piperazine Derivatives in Therapeutic Use

Piperazine, a core structure in many drugs, exhibits a broad spectrum of therapeutic uses, including antipsychotic, antidepressant, anticancer, and anti-inflammatory applications. The flexibility of piperazine as a building block for drug discovery underscores its potential for developing new therapeutic molecules with varied pharmacological profiles. Modifications to the piperazine ring can significantly impact the pharmacokinetic and pharmacodynamic properties of the resultant molecules, suggesting a direction for the rational design of new drugs for various diseases (Rathi et al., 2016).

Anti-mycobacterial Activity of Piperazine Analogues

Piperazine analogues have shown significant potential as anti-mycobacterial agents, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review emphasizes the importance of piperazine-based compounds in developing safer, selective, and cost-effective anti-mycobacterial agents, providing a comprehensive overview for medicinal chemists to exploit in future drug development efforts (Girase et al., 2020).

Diuretics with Carbonic Anhydrase Inhibitory Action

Certain diuretics containing piperazine derivatives exhibit carbonic anhydrase inhibitory properties, which are essential for managing conditions like hypertension, obesity, and certain types of epilepsy and cancer. This class of drugs illustrates the polypharmacological effects of sulfonamide derivatives and highlights the relevance of piperazine structures in designing multifunctional therapeutic agents (Carta & Supuran, 2013).

properties

IUPAC Name

1-(3,4-dichlorophenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24Cl2N2O2S/c1-13-11-14(2)16(4)20(15(13)3)27(25,26)24-9-7-23(8-10-24)17-5-6-18(21)19(22)12-17/h5-6,11-12H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXYUKDSGKLABB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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